molecular formula C9H10N2O B15219828 1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one

1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one

Cat. No.: B15219828
M. Wt: 162.19 g/mol
InChI Key: DGCBPFSSGBPYDJ-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone or aldehyde under acidic or basic conditions to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the naphthyridine ring to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,5-naphthyridine
  • 1,5-naphthyridin-4(1H)-one
  • 1,5-naphthyridine derivatives

Uniqueness

1-methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group and dihydro structure might confer distinct reactivity and interactions compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H10N2O/c1-11-6-4-8(12)9-7(11)3-2-5-10-9/h2-3,5H,4,6H2,1H3

InChI Key

DGCBPFSSGBPYDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C2=C1C=CC=N2

Origin of Product

United States

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